The compound has the following identifiers:
It is primarily sourced from chemical databases such as PubChem and BenchChem, which provide detailed information about its properties and synthesis methods .
The synthesis of 3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- typically involves several key steps:
For large-scale production, automated reactors and continuous flow systems are often employed to enhance efficiency and ensure consistent quality .
The molecular structure of 3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- can be described as follows:
3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- participates in various chemical reactions:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used. The specific conditions (temperature, solvent) vary based on the desired reaction outcome .
The mechanism of action for 3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- involves its interaction with specific molecular targets:
The compound interacts with various enzymes and receptors in biological systems. This interaction is crucial for its pharmacological effects.
Research indicates that the unique structural features contribute to its ability to modulate biological pathways effectively .
The physical and chemical properties of 3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- are critical for understanding its behavior in different environments:
Properties such as melting point (not specified in search results) and boiling point are essential for practical applications .
3H-Indeno(1,2-c)pyridazin-3-one, 2,5-dihydro-7-fluoro- has several scientific applications:
This compound has been studied for its potential in treating various diseases due to its pharmacological activities. It may have applications in oncology and other therapeutic areas due to its cytotoxic properties .
Its unique structure allows it to serve as a scaffold for developing new drugs or studying biological mechanisms related to heterocyclic compounds.
Pyridazin-3(2H)-one represents a "privileged scaffold" in medicinal chemistry due to its versatile pharmacophoric properties, which enable targeted interactions with diverse biological macromolecules. This six-membered diazine ring features two adjacent nitrogen atoms and a carbonyl group, facilitating hydrogen bonding, dipole interactions, and π-stacking with protein targets [1] [8]. The scaffold’s synthetic flexibility allows for extensive structural diversification at positions N-2, C-4, C-5, and C-6, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles [4].
Notably, pyridazinone derivatives exhibit a broad spectrum of pharmacological activities, including cardiovascular modulation, anti-inflammatory action, and anticancer effects. For example, zardaverine and imazodan act as PDE III inhibitors, demonstrating cardiotonic and vasodilatory properties through cyclic nucleotide regulation [1]. The scaffold’s ability to relax arteriolar smooth muscle by reducing intracellular calcium levels has spurred research into antihypertensive applications [1]. Additionally, pyridazinone nuclei are integral to FDA-approved drugs and clinical candidates targeting metabolic disorders, infectious diseases, and oncology, underscoring their therapeutic versatility [5].
Derivative | Core Structure | Biological Activity | Molecular Target |
---|---|---|---|
Zardaverine | Monocyclic pyridazinone | Cardiotonic, PDE III inhibition | PDE3 enzyme |
Imazodan | Monocyclic pyridazinone | Antiplatelet, vasodilatory | PDE3 enzyme |
7-Cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazinone | Tricyclic | Anti-inflammatory | COX/LOX pathway |
2,5-Dihydro-7-fluoro-3H-indeno[1,2-c]pyridazinone | Fluorinated tricyclic | Enhanced bioactivity | Multiple targets |
The structural optimization of pyridazinones evolved from monocyclic to rigidified tricyclic systems to enhance target selectivity and metabolic stability. Early leads like 5-methyl-6-para-cyanophenyl-4,5-dihydropyridazinone (1) exhibited antihypertensive activity but suffered from conformational flexibility, leading to off-target effects [8]. To address this, planar constraint strategies were employed, fusing pyridazinone with bicyclic hydrocarbon moieties like indane or tetrahydronaphthalene. This yielded tricyclic frameworks such as 4,4a-dihydro-5H-indeno[1,2-c]pyridazinone (I), benzo[f]cinnolinone (II), and benzo[6,7]cyclohepta[1,2-c]pyridazinone (III) (Figure 2) [8].
Synthetic routes to these tricyclic systems typically involve:
The tricyclic architecture imposes planarity and rigidity, which:
For instance, compound 4 (5H-indeno[1,2-c]-3(2H)-pyridazinone) demonstrated superior anti-inflammatory efficacy in carrageenan-induced edema models compared to its dihydro precursor 3, attributable to enhanced π-stacking capability [8].
Structural Modification | Representative Compound | Biological Outcome |
---|---|---|
Dihydro → Aromatic oxidation | 3 → 4 | 2-fold ↑ anti-inflammatory potency |
Positional isomerization | 4 → 7 (9H-isomer) | Retained analgesia with improved bioavailability |
Keto-functionalization | 5 → 6 | Enhanced cardiovascular activity |
Fluorine incorporation at the C-7 position of indeno[1,2-c]pyridazinones exemplifies strategic bioisosteric optimization to enhance drug-like properties. Fluorine’s high electronegativity (χ = 3.98) and small atomic radius (1.47 Å) enable:
In the 2,5-dihydro-3H-indeno[1,2-c]pyridazinone scaffold, C-7 fluorination significantly alters electronic density distribution. Computational analyses reveal that the 7-fluoro substituent reduces the LUMO energy by ~1.2 eV compared to non-fluorinated analogs, enhancing electrophilicity and receptor-binding complementarity [8]. This modification is particularly effective in tricyclic systems due to fluorine’s ability to engage in orthogonal dipole interactions within constrained binding pockets.
Empirical studies confirm that 7-fluoro derivatives exhibit:
For example, the 7-fluoro analog of compound 2 demonstrated amplified anti-inflammatory and antihypertensive activities in rodent models, validating fluorine’s role in optimizing tricyclic pyridazinones [8].
Parameter | Non-Fluorinated Analog | 7-Fluoro Derivative | Change (%) |
---|---|---|---|
COX-2 IC₅₀ (μM) | 18.7 ± 1.2 | 5.3 ± 0.8 | -71.6% |
Log P (octanol/water) | 2.9 | 2.3 | -20.7% |
Plasma t₁/₂ (rats, h) | 1.8 | 4.2 | +133.3% |
Brain-to-plasma ratio | 0.3 | 0.9 | +200.0% |
Compounds Mentioned in Article
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: